molecular formula C19H14N2O4S2 B14944908 3-hydroxy-5-(3-methoxyphenyl)-1-(1,3-thiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-(3-methoxyphenyl)-1-(1,3-thiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14944908
M. Wt: 398.5 g/mol
InChI Key: SBOPMOHOEBERNN-UHFFFAOYSA-N
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Description

“3-HYDROXY-5-(3-METHOXYPHENYL)-1-(1,3-THIAZOL-2-YL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE” is a complex organic compound that features multiple functional groups, including hydroxyl, methoxy, thiazole, and thiophene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-HYDROXY-5-(3-METHOXYPHENYL)-1-(1,3-THIAZOL-2-YL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their sequential reactions to form the final product. Common synthetic routes may include:

    Aldol Condensation: Combining aldehydes or ketones with thiazole and thiophene derivatives.

    Cyclization Reactions: Forming the pyrrole ring through cyclization of appropriate precursors.

    Functional Group Modifications: Introducing hydroxyl and methoxy groups through specific reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale manufacturing. This includes:

    Catalysis: Using catalysts to enhance reaction rates and yields.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Safety Measures: Implementing safety protocols to handle hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

“3-HYDROXY-5-(3-METHOXYPHENYL)-1-(1,3-THIAZOL-2-YL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE” can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.

    Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which “3-HYDROXY-5-(3-METHOXYPHENYL)-1-(1,3-THIAZOL-2-YL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE” exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-HYDROXY-5-(3-METHOXYPHENYL)-1-(1,3-THIAZOL-2-YL)-4-(2-FURANYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
  • 3-HYDROXY-5-(3-METHOXYPHENYL)-1-(1,3-THIAZOL-2-YL)-4-(2-PYRIDYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

Uniqueness

The uniqueness of “3-HYDROXY-5-(3-METHOXYPHENYL)-1-(1,3-THIAZOL-2-YL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H14N2O4S2

Molecular Weight

398.5 g/mol

IUPAC Name

4-hydroxy-2-(3-methoxyphenyl)-1-(1,3-thiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C19H14N2O4S2/c1-25-12-5-2-4-11(10-12)15-14(16(22)13-6-3-8-26-13)17(23)18(24)21(15)19-20-7-9-27-19/h2-10,15,23H,1H3

InChI Key

SBOPMOHOEBERNN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C(=C(C(=O)N2C3=NC=CS3)O)C(=O)C4=CC=CS4

Origin of Product

United States

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